5-Fluorotryptamine hydrochloride is an organic compound with the chemical formula C10H11FN2 · HCl. It is a derivative of tryptamine, where one hydrogen atom is substituted with a fluorine atom. This modification imparts unique pharmacological properties to the compound, particularly its role as a partial agonist at serotonin receptors, specifically the 5-HT3 receptor. The compound is significant in various fields, including chemistry, biology, and medicine, due to its potential therapeutic applications and its utility in scientific research.
5-Fluorotryptamine hydrochloride can be sourced from various chemical suppliers and is classified as an organic compound and a tryptamine derivative. It is primarily used in research settings to study serotonin receptor interactions and other biochemical pathways.
The synthesis of 5-Fluorotryptamine hydrochloride typically involves the fluorination of tryptamine. A common method for this synthesis includes:
Industrial production follows similar synthetic routes but utilizes automated reactors and continuous flow systems to enhance yield and maintain quality control.
5-Fluorotryptamine hydrochloride has a distinct molecular structure characterized by:
The structure features a tryptamine backbone with a fluorine atom at the 5-position, which influences its interaction with biological targets.
5-Fluorotryptamine hydrochloride can undergo several chemical reactions:
These reactions are crucial for developing new compounds with potential therapeutic effects.
The mechanism of action of 5-Fluorotryptamine hydrochloride involves its role as a partial agonist at 5-HT3 receptors. Upon binding to these receptors, it activates them partially, leading to a moderate increase in receptor activity. This partial agonism is attributed to the presence of the fluorine atom at the 5-position of the tryptamine molecule, which affects how the compound interacts with the receptor's binding sites. The binding affinity has been quantified, showing an Rmax (Imax/Imax 5-HT) of approximately 0.64 for 5-HT3A receptors and 0.45 for 5-HT3AB receptors.
The compound's properties make it suitable for various applications in research and development.
5-Fluorotryptamine hydrochloride has several significant applications:
The development of 5-substituted tryptamine derivatives represents a pivotal advancement in neuropharmacology, with 5-fluorotryptamine hydrochloride (5-FT HCl; CAS 2711-58-2) emerging as a structurally optimized compound. First synthesized in 1983 during quantitative structure-activity relationship (QSAR) studies on hallucinogens, 5-FT HCl was initially explored for its serotonin receptor binding properties [1] [3]. This early research positioned it within the broader landscape of tryptamine derivatives, which include endogenous neurotransmitters like serotonin (5-hydroxytryptamine) and psychoactive compounds such as α-methyltryptamine (αMT). The compound's designation as PAL-284 in pharmacological research reflects its investigation as a potential neuromodulatory agent [1].
The late 20th century witnessed systematic exploration of halogenated tryptamines, with fluorination at the 5-position proving particularly consequential. Unlike non-substituted tryptamines, which undergo rapid monoamine oxidase A (MAO-A)-mediated metabolism, 5-FT HCl exhibited enhanced metabolic stability while retaining core tryptamine pharmacology [1] [3]. This stability profile facilitated its use in in vitro and in vivo studies examining serotonergic function without concurrent MAO inhibition. By 2023, innovative bioproduction platforms utilizing enzymatic N-methylation expanded synthetic access to 5-FT and its derivatives, enabling more sophisticated structure-activity analyses [3].
Table 1: Key Milestones in 5-Substituted Tryptamine Development
Year | Development | Significance |
---|---|---|
1963 | Synthesis of early α-alkyltryptamines | Established structure-activity foundation for tryptamine modifications |
1983 | First reported synthesis of 5-FT | Identification of fluorination as a metabolic stability strategy [1] |
1995 | Behavioral characterization (head-twitch response) | Demonstrated atypical psychedelic profile despite 5-HT2A agonism [3] |
2014 | Mechanistic studies as serotonin-dopamine releaser | Revealed multimodal neuropharmacology beyond receptor binding [1] |
2023 | Biocatalytic production platforms | Enabled scalable synthesis for research applications [3] |
Fluorination at the 5-position of the tryptamine indole ring induces targeted electronic and steric alterations that profoundly influence neuropharmacological behavior. The fluorine atom's strong electronegativity and small atomic radius (covalent radius: 64 pm) enhance binding affinity across serotonin receptor subtypes while minimizing steric disruption. 5-FT HCl exhibits nanomolar affinity for 5-HT1A (Kᵢ = 18 nM), 5-HT2B (Kᵢ = 5.7 nM), and 5-HT2C receptors (Kᵢ = 3.72 nM), with moderate 5-HT2A receptor binding (Kᵢ = 6.0–3,908 nM) [1] [3] [5]. This broad receptor engagement profile distinguishes it from non-fluorinated tryptamines like serotonin, which shows higher subtype selectivity.
The compound's functional activity reveals further fluorination advantages. 5-FT HCl acts as a full agonist at 5-HT2A receptors (EC₅₀ = 2.64–58 nM; Eₘₐₓ = 110%), yet paradoxically fails to induce the head-twitch response in rodents—a behavioral marker of classical psychedelics [1] [3]. This dissociation between receptor activation and behavioral output suggests fluorination may bias signaling toward specific intracellular pathways. Additionally, 5-FT HCl functions as a potent serotonin-dopamine releasing agent (SDRA) with EC₅₀ values of 10.1 nM (serotonin), 82.3 nM (dopamine), and 464 nM (norepinephrine) in synaptosomal preparations [1] [10]. This triple monoamine release profile, coupled with weak MAO inhibition (IC₅₀ MAO-A = 13,200 nM; MAO-B = 52,500 nM), positions it as a unique modulator of monoaminergic signaling cascades [1].
Table 2: Neuropharmacological Profile of 5-Fluorotryptamine Hydrochloride
Target | Affinity/Efficacy | Functional Activity |
---|---|---|
Receptor Binding | ||
5-HT1A | Kᵢ = 18 nM | Agonist (EC₅₀ = 129 nM) [3] |
5-HT2A | Kᵢ = 6.0–3,908 nM | Full agonist (EC₅₀ = 2.64–58 nM; Eₘₐₓ = 110%) |
5-HT2B | Kᵢ = 5.7 nM | Not fully characterized [5] |
5-HT2C | Kᵢ = 3.72 nM | Not fully characterized [5] |
Monoamine Release | ||
Serotonin | EC₅₀ = 10.1 nM | SDRA activity [1] [10] |
Dopamine | EC₅₀ = 82.3 nM | SDRA activity [1] |
Norepinephrine | EC₅₀ = 464 nM | Moderate releasing activity [1] |
Enzyme Interaction | ||
MAO-A | IC₅₀ = 13,200 nM | Weak inhibition [1] |
MAO-B | IC₅₀ = 52,500 nM | Negligible inhibition [1] |
Contemporary medicinal chemistry leverages these properties to design CNS-penetrant therapeutics. Recent patents highlight fluorinated tryptamine derivatives as candidates for treating neurological disorders, capitalizing on fluorine's ability to enhance blood-brain barrier permeability—a property confirmed in in vitro models for 5-FT HCl derivatives [4]. Molecular docking studies indicate fluorination strengthens hydrogen bonding and van der Waals interactions within receptor binding pockets, explaining the enhanced affinity observed relative to non-halogenated analogs [3] [4]. Furthermore, fluorination reduces susceptibility to oxidative metabolism, extending in vivo half-life without introducing toxic metabolites—a critical advantage for translational neuroscience applications [1] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7